2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide
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Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications
Chiroptical Spectroscopy in Drug Discovery
Research on enantiomeric couples of potential A3 adenosine receptor antagonists has demonstrated the utility of chiroptical spectroscopies, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), in the determination of absolute configuration (AC). These methodologies, applied to enantiomeric compounds, highlight the importance of chiral separation and configuration assignment in drug discovery and development, providing a pathway for the enhanced specificity and efficacy of potential therapeutics (Rossi et al., 2016).
Radioligand Development for PET Imaging
The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, represents a significant advance in the field of diagnostic imaging. This work involved the synthesis of DPA-714 and its tosyloxy derivative, showcasing the application of nucleophilic aliphatic substitution reactions in the development of imaging agents. Such compounds are crucial for advancing neuroimaging and facilitating the non-invasive study of brain disorders and inflammation (Dollé et al., 2008).
Anticancer Compound Development
The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer activity highlight the ongoing search for novel anticancer agents. By attaching different aryloxy groups to the C2 position of the pyrimidine ring, researchers are exploring the structure-activity relationships that underpin the efficacy of these compounds against various cancer cell lines, emphasizing the role of chemical modification in drug development (Al-Sanea et al., 2020).
Heterocyclic Synthesis for Therapeutic Applications
The exploration of acetoacetanilides in heterocyclic synthesis for the generation of thienopyridines and other fused derivatives underscores the versatility of heterocyclic compounds in medicinal chemistry. Such synthetic strategies enable the creation of compounds with potential therapeutic applications, illustrating the intersection of organic synthesis and drug discovery (Harb et al., 2006).
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-3-4-13-24-21(27)20-18(12-14-29-20)25(22(24)28)15-19(26)23-16(2)10-11-17-8-6-5-7-9-17/h5-9,12,14,16,20H,3-4,10-11,13,15H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGHQUIFJACCG-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC(C)CCC3=CC=CC=C3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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